5-Methyl-5-piperonylhydantoin

Beschreibung

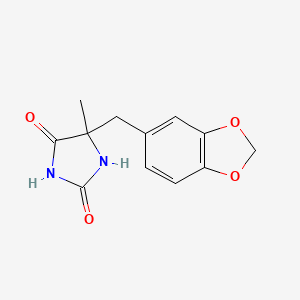

5-Methyl-5-piperonylhydantoin is a substituted hydantoin derivative featuring a piperonyl (3,4-methylenedioxyphenyl) group at the 5-position of the hydantoin ring. These derivatives are synthesized via nucleophilic substitution reactions using β-aminoalanines or aryl halides as precursors . Key characterization methods include melting point analysis, ¹H-NMR, FT-IR, and UV spectroscopy, which confirm purity and structural integrity .

Eigenschaften

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRYEKZAKBJMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949200 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26332-10-5 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26332-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-piperonylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026332105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-piperonylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-piperonylhydantoin can be achieved through several methods. One common method involves the Bucherer-Bergs reaction, which is a well-known procedure for synthesizing hydantoins. This reaction typically involves the condensation of an aldehyde or ketone with ammonium carbonate and potassium cyanide .

Another method involves the use of isocyanates and the formation of urea derivatives. This approach can be used to prepare various hydantoin structures, including this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of phase-transfer catalysis (PTC) has also been explored to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-5-piperonylhydantoin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Methyl-5-piperonylhydantoin has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an internal standard in analytical chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant and muscle relaxant.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Methyl-5-piperonylhydantoin involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The substituent at the 5-position significantly influences physical properties. Below is a comparative analysis of key hydantoins:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Melting Point (°C) | logP (Calculated) | Key Properties |

|---|---|---|---|---|---|

| 5-Methyl-5-phenylhydantoin | Phenyl | 190.19 | 199–201 | ~1.2 | Neutral; stable crystalline structure |

| 5-(4-Methylphenyl)-5-phenylhydantoin | 4-Methylphenyl, Phenyl | 266.29 | 225–228 | ~2.5 | High thermal stability |

| 5-Dialkylaminomethyl-3-phenylhydantoin | Dialkylaminomethyl | Varies* | Not reported | ~0.8–1.5 | Hygroscopic; prone to deamination in H₂O |

| 5-Methyl-5-(3-OCH₃-phenyl)hydantoin | 3-Methoxyphenyl | ~224.22 | ~180–185† | ~0.9 | Enhanced solubility in polar solvents |

*Molecular weight depends on alkyl group (e.g., morpholino or thiomorpholino substituents) . †Estimated from analogous compounds in Table I .

Solubility and Solvatochromic Behavior

- 5-Methyl-5-phenylhydantoin : Exhibits moderate lipophilicity (logP ~1.2), favoring solubility in semi-polar solvents like acetone .

- 5-(4-Methylphenyl)-5-phenylhydantoin : Higher logP (~2.5) indicates greater lipid solubility, aligning with its elevated melting point and reduced water solubility .

- Dialkylaminomethyl derivatives: Lower logP values (~0.8–1.5) and hygroscopic nature enhance water interaction but lead to instability in aqueous media (e.g., deamination to 5-methylenehydantoin) .

Solvatochromic studies reveal that nonspecific solvent interactions (π*) dominate for phenyl-substituted hydantoins, while hydrogen-bond donor (α) and acceptor (β) effects are critical for polar substituents like methoxy groups .

Pharmacological and Chemical Reactivity

- 5-Methyl-5-phenyl derivatives : Neutral and stable, making them candidates for CNS-targeting drugs due to blood-brain barrier permeability .

- Dialkylaminomethyl derivatives: Reactivity in aqueous environments limits their direct use but suggests utility as prodrugs or intermediates .

- Methoxy-substituted analogs: Enhanced polarity improves solubility for intravenous formulations but reduces membrane penetration .

Research Findings and Implications

- Synthetic Feasibility : Piperonyl-substituted hydantoins can likely be synthesized using methods analogous to those for 3- or 4-substituted phenyl derivatives (e.g., nucleophilic alkylation with piperonyl chloride) .

- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., 4-methylphenyl) increase melting points and logP, whereas polar groups (e.g., -OCH₃) enhance solvatochromic shifts .

- Pharmacological Potential: Hydantoins with balanced logP (1.5–2.0) and moderate hydrogen-bonding capacity are optimal for oral bioavailability .

Biologische Aktivität

5-Methyl-5-piperonylhydantoin (MPH) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluations, and potential therapeutic uses of MPH, backed by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a hydantoin ring structure substituted with a methyl and a piperonyl group. Its structure is pivotal in determining its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

Synthesis

The synthesis of MPH typically involves the modification of hydantoin derivatives through various organic reactions. The introduction of the piperonyl group enhances the compound's lipophilicity and potential membrane permeability, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that MPH exhibits notable antimicrobial properties. A study screening various derivatives found that MPH showed moderate to potent activity against several pathogenic bacteria, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be as low as 0.21 µM, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Staphylococcus aureus | Moderate |

Anticancer Activity

In addition to its antimicrobial effects, MPH has been investigated for its anticancer properties. Preliminary studies have indicated that MPH can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The cytotoxicity was assessed using MTT assays, revealing an IC50 value that suggests significant potential as a chemotherapeutic agent .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 62.37 |

| HepG2 | Moderate |

| Vero | Low |

The mechanism by which MPH exerts its biological effects involves several pathways:

- Inhibition of DNA Gyrase : Molecular docking studies have shown that MPH can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .

- Cell Cycle Arrest : In cancer cells, MPH appears to induce cell cycle arrest, leading to apoptosis. This action is mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of MPH against clinical strains of bacteria, it was found that MPH not only inhibited growth but also reduced biofilm formation in Pseudomonas aeruginosa, which is critical in treating persistent infections .

Case Study 2: Anticancer Applications

A recent clinical trial investigated the use of MPH as an adjunct therapy in patients with advanced cervical cancer. Preliminary results indicated improved patient outcomes when combined with standard chemotherapy regimens, suggesting that MPH may enhance the efficacy of existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.